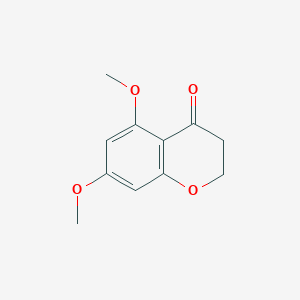
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Vue d'ensemble
Description
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3S . It is also known by its synonyms 1,3-dimethylpyrazol-5-isothiocyanate and 1,3-dimethyl-5-isothiocyanatopyrazole .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,3-Dimethyl-1H-pyrazol-5-amine and Thiophosgene . There are also various methods for the synthesis of pyrazoles, which could potentially be adapted for the synthesis of this specific compound .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 isothiocyanate (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.20500 . It is a yellow solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole has been utilized in the synthesis of new heterocyclic compounds with potential anticancer activity. For example, Metwally, Abdelrazek, and Eldaly (2016) studied the reaction of related compounds with phenyl isothiocyanate, resulting in derivatives showing promise in anticancer applications (Metwally, N., Abdelrazek, F. M., & Eldaly, S., 2016).
Antimicrobial Activity
Compounds related to this compound have shown efficacy in antimicrobial applications. Zaki, Sayed, and Elroby (2016) synthesized derivatives demonstrating inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Corrosion Inhibition
A study by Bouklah et al. (2005) revealed the potential of related pyrazole compounds as corrosion inhibitors for steel in acidic environments (Bouklah, M., Attayibat, A., Hammouti, B., Ramdani, A., Radi, S., & Benkaddour, M., 2005).
Antipsychotic Agents
Research by Wise et al. (1987) discussed the synthesis and pharmacological evaluation of pyrazol-5-ols, closely related to this compound, as potential antipsychotic agents (Wise, L. D., Butler, D. E., DeWald, H. A., Lustgarten, D. M., Pattison, I. C., Schweiss, D. N., Coughenour, L. L., Downs, D. A., Heffner, T. G., & Pugsley, T. A., 1987).
DNA Binding and Cytotoxicity
Reddy et al. (2017) explored the interaction of bis-pyrazoles with DNA and their in-vitro cytotoxicity, offering insights into the potential use of related compounds in cancer research (Reddy, K. I., Aruna, C., Manisha, M., Srihari, K., Babu, K. S., Vijayakumar, V., Sarveswari, S., Priya, R., Amrita, A., & Siva, R., 2017).
Analyse Biochimique
Biochemical Properties
5-Isothiocyanato-1,3-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol-containing enzymes, where the isothiocyanate group reacts with the thiol group, leading to enzyme inhibition. This compound is also known to form covalent bonds with amino acids such as cysteine, lysine, and histidine, affecting the structure and function of proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to biomolecules, leading to enzyme inhibition or activation. The isothiocyanate group reacts with nucleophilic sites on enzymes and proteins, resulting in the formation of stable adducts. This compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. Additionally, it can influence the activity of enzymes involved in detoxification processes, affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
5-isothiocyanato-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYIFHYNIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442980 | |
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205246-65-7 | |
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205246-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)
![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)


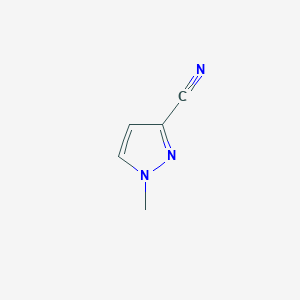
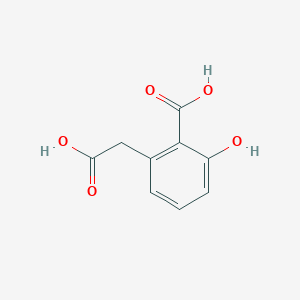
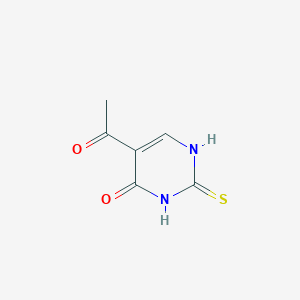

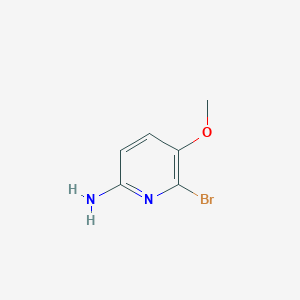
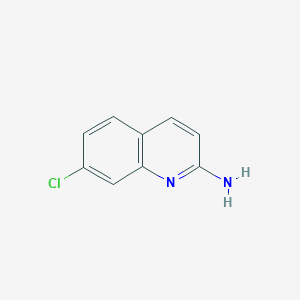
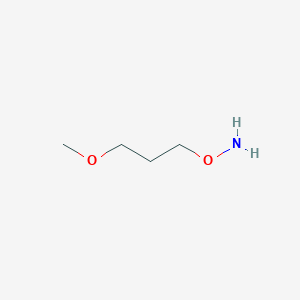
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
